molecular formula C19H20N2O3 B5310969 butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate

butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate

Cat. No.: B5310969
M. Wt: 324.4 g/mol
InChI Key: CCOCDYUUEINHKP-GHRIWEEISA-N
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Description

Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzamido group, a pyridinyl group, and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The products depend on the nucleophile used; common products include substituted esters or amides.

Scientific Research Applications

Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate: Similar ester structure but lacks the benzamido and pyridinyl groups.

    Benzyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate: Similar structure but with a benzyl group instead of a butyl group.

Uniqueness

Butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzamido and pyridinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-12-24-19(23)17(13-15-8-7-11-20-14-15)21-18(22)16-9-5-4-6-10-16/h4-11,13-14H,2-3,12H2,1H3,(H,21,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCDYUUEINHKP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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